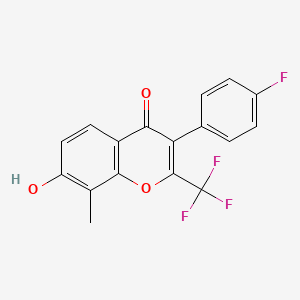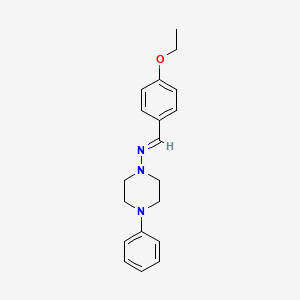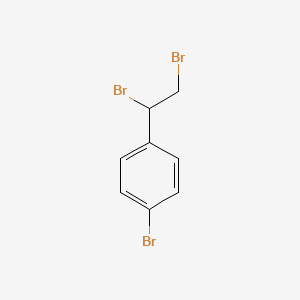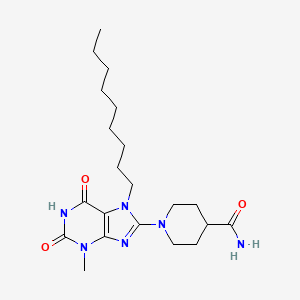![molecular formula C14H13IO2 B11965427 3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl- CAS No. 6935-56-4](/img/structure/B11965427.png)
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves several synthetic routes. One common method includes the iodination of a norbornane derivative followed by lactonization. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pressure .
Análisis De Reacciones Químicas
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE can be compared with other similar compounds, such as:
6-HYDROXY-5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID: Lacks the gamma-lactone ring, which may affect its chemical properties and biological activities.
5-IODO-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the hydroxy group, potentially altering its reactivity and interactions.
6-HYDROXY-3-PHENYL-2-NORBORNANECARBOXYLIC ACID GAMMA-LACTONE: Lacks the iodine atom, which may influence its overall stability and function.
Propiedades
Número CAS |
6935-56-4 |
|---|---|
Fórmula molecular |
C14H13IO2 |
Peso molecular |
340.16 g/mol |
Nombre IUPAC |
2-iodo-9-phenyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C14H13IO2/c15-12-8-6-9-11(14(16)17-13(9)12)10(8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
Clave InChI |
HSYRRILDTLPLIV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C(C1C(C2OC3=O)I)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)





![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)


![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)
